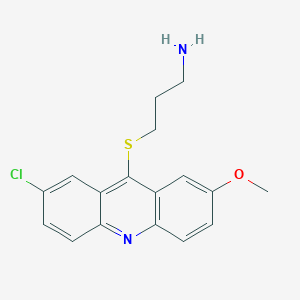
LDN209929
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDN209929: is a potent and selective inhibitor of haspin kinase, with an IC50 value of 55 nM. It exhibits 180-fold selectivity over DYRK2, making it a highly specific compound for targeting haspin kinase . Haspin kinase is a serine/threonine kinase expressed in various tissues, including testis, bone marrow, thymus, and spleen, and plays a crucial role in mitosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LDN209929 involves multiple steps, starting with the preparation of the core acridine structure. The key steps include:
Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of functional groups such as chloro and methoxy groups to the acridine core.
Thioether formation: Coupling of the acridine derivative with a thiol-containing compound to form the thioether linkage.
Amination: Introduction of the amine group through nucleophilic substitution.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Using high-yielding and scalable conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality control: Rigorous testing to ensure consistency and quality of the final product
Analyse Chemischer Reaktionen
Types of Reactions: LDN209929 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
LDN209929 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Investigates the role of haspin kinase in cell division and its potential as a therapeutic target.
Medicine: Explores its potential in cancer therapy, particularly in targeting proliferative cells and tumors.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents
Wirkmechanismus
LDN209929 exerts its effects by selectively inhibiting haspin kinase. Haspin kinase phosphorylates histone H3 at Thr-3 during mitosis, which is crucial for chromosome alignment and segregation. By inhibiting haspin kinase, this compound disrupts this process, leading to cell cycle arrest and apoptosis in proliferative cells .
Vergleich Mit ähnlichen Verbindungen
LDN 192960: An earlier analog of LDN209929 with lower selectivity and potency.
DYRK inhibitors: Compounds targeting dual-specificity tyrosine-regulated kinases, such as DYRK1A and DYRK2
Uniqueness: this compound stands out due to its high selectivity for haspin kinase and its potent inhibitory activity. This makes it a valuable tool for studying haspin kinase and its role in cell division, as well as a potential therapeutic agent for targeting proliferative diseases .
Eigenschaften
Molekularformel |
C17H17ClN2OS.2HCl |
|---|---|
Molekulargewicht |
405.77 |
IUPAC-Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |
Synonyme |
3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)
